molecular formula C16H21BrN2 B5679358 2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B5679358
M. Wt: 321.25 g/mol
InChI Key: YWWXSMWDFDFDJW-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its bromine substitution on the phenyl ring and the presence of two methyl groups on the diazatricyclic framework. Its molecular formula is C14H17BrN2, and it has a molecular weight of approximately 293.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization and methylation steps. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The tricyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) with a catalyst like FeBr3.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and more complex tricyclic compounds.

Scientific Research Applications

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. The bromine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-bromophenyl derivatives: Compounds with similar bromine substitution on the phenyl ring.

    Tricyclic compounds: Molecules with similar tricyclic frameworks but different substituents.

    Diazatricyclic compounds: Compounds with similar diazatricyclic structures but different functional groups.

Uniqueness

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its specific combination of bromine substitution, tricyclic structure, and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-4-3-5-13(17)6-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWXSMWDFDFDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=CC=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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